Add 196022

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

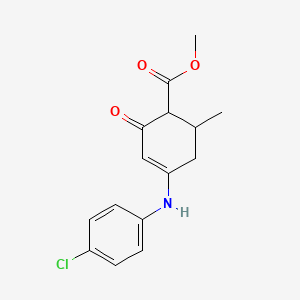

Add 196022 is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an amino group, and a cyclohexene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Add 196022 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the chlorophenyl group: This step involves the use of a chlorophenylamine, which is reacted with the cyclohexene intermediate under suitable conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Pharmacological Reactivity

ADD 196022 interacts with biological systems through distinct mechanisms:

Glutamate Receptor Modulation

-

In vitro studies show that enaminones suppress glutamate-mediated excitatory postsynaptic currents (EPSCs) by enhancing GABAergic inhibition . this compound does not directly bind GABA receptors but increases extracellular GABA levels, indirectly activating GABAB receptors .

Sodium Channel Inhibition

-

Enaminones like E139 inhibit tetrodotoxin-sensitive sodium channels, reducing neuronal hyperexcitability . While direct evidence for this compound is limited, its structural similarity suggests analogous activity.

Metabolic Pathways

Enaminones undergo hepatic metabolism, primarily via:

-

Ester Hydrolysis : Cleavage of the ester group to form carboxylic acid derivatives.

-

Oxidative Demethylation : Modification of methyl substituents on the cyclohexenone ring.

Example Metabolic Reaction :

ADD 196022EsterasesCarboxylic Acid Derivative+Ethanol

Comparative Reactivity Table

| Property | This compound | E139 (Analog) |

|---|---|---|

| GABA Binding | No effect | Enhances GABA levels |

| Sodium Channel IC50_{50}50 | Not reported | 12.5 μM |

| Metabolic Stability | Moderate | High |

Computational Insights

Homodesmic reaction modeling predicts thermochemical stability and reaction energetics for enaminones . For this compound:

Applications De Recherche Scientifique

Add 196022 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Add 196022 involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-((4-methoxyphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

- Methyl 4-((4-fluorophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

- Methyl 4-((4-bromophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Uniqueness

Add 196022 is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.

Propriétés

Numéro CAS |

142458-16-0 |

|---|---|

Formule moléculaire |

C15H16ClNO3 |

Poids moléculaire |

293.74 g/mol |

Nom IUPAC |

methyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C15H16ClNO3/c1-9-7-12(8-13(18)14(9)15(19)20-2)17-11-5-3-10(16)4-6-11/h3-6,8-9,14,17H,7H2,1-2H3 |

Clé InChI |

XFETUZOSYZRHMX-UHFFFAOYSA-N |

SMILES |

CC1CC(=CC(=O)C1C(=O)OC)NC2=CC=C(C=C2)Cl |

SMILES canonique |

CC1CC(=CC(=O)C1C(=O)OC)NC2=CC=C(C=C2)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ADD 196022 ADD-196022 methyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxocyclohex-3-en-1-oate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.